molecular formula C11H13N3O B2439301 [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 2098088-57-2

[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B2439301
CAS No.: 2098088-57-2
M. Wt: 203.245
InChI Key: WVWFBTTWQLDTAM-UHFFFAOYSA-N
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Description

[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 2,6-dimethylphenyl group attached to the triazole ring, with a methanol group at the fourth position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. In this case, 2,6-dimethylphenyl azide and propargyl alcohol are used as starting materials.

    Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or ethanol, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and catalysts, along with precise control of reaction parameters, ensures the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group in [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used.

Major Products

    Oxidation: Formation of [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanal or [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanoic acid.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the phenyl group.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are used as ligands in coordination chemistry and catalysis.

    Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives exhibit antimicrobial properties and are used in the development of antifungal and antibacterial drugs.

    Anticancer Agents: Some triazole compounds have shown potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry

    Agriculture: Triazole derivatives are used as fungicides in agriculture to protect crops from fungal infections.

    Material Science: They are used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential components of the microbial cell wall, leading to cell death. In anticancer applications, it may inhibit enzymes involved in DNA replication or repair, thereby preventing cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethanol

Uniqueness

The uniqueness of [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol lies in its specific substitution pattern on the phenyl ring and the presence of the methanol group. This unique structure imparts specific chemical and biological properties, such as enhanced stability and selectivity towards certain molecular targets, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

[1-(2,6-dimethylphenyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-4-3-5-9(2)11(8)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWFBTTWQLDTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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